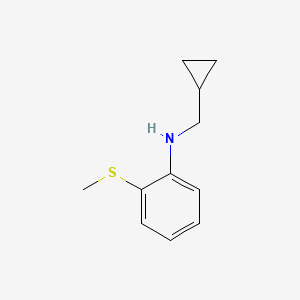

N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline

Description

N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline is an aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) substituent at the ortho position of the aromatic ring. This compound is structurally related to ligands used in coordination chemistry (e.g., Schiff bases in copper complexes) and pharmacologically active molecules (e.g., anti-platelet agents) .

Key physicochemical properties inferred from analogous compounds:

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C11H15NS/c1-13-11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

GGZMMOFCJNKEEZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-(methylsulfanyl)aniline with cyclopropylmethyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Reduced aniline derivatives

Substitution: Nitrated, sulfonated, or halogenated aniline derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline are compared below with analogous aniline derivatives, focusing on substituent effects, coordination chemistry, and applications.

Table 1: Structural and Functional Comparison of N-Substituted 2-(Methylsulfanyl)aniline Derivatives

Key Comparisons:

Substituent Position and Electronic Effects: The ortho-SCH₃ group in the target compound enhances electron density at the aromatic ring, favoring coordination to metals (e.g., Cu(II)) compared to meta- or para-substituted analogs like 3-(methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline .

Coordination Chemistry: Schiff base analogs (e.g., 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline) form stable Cu(II) complexes with molar conductivity values of 10–15 Ω⁻¹ cm² mol⁻¹, indicative of non-electrolytic behavior . The target compound lacks an imine group, limiting its ability to form traditional Schiff base complexes. However, the SCH₃ group may weakly coordinate to soft metals (e.g., Cu, Fe) in non-aqueous media.

Physicochemical Properties :

- Lipophilicity: The cyclopropylmethyl group increases logP compared to N-ethyl or N-methyl analogs, enhancing membrane permeability in biological systems .

- Thermal Stability: Halogenated derivatives (e.g., 2-bromomethyl-3-chloro-N,N-bis(cyclopropylmethyl)aniline) exhibit higher decomposition temperatures due to halogen-induced stability .

Materials Science: Schiff base analogs are used in catalysis and materials synthesis, though the target compound’s lack of an imine group may limit such uses .

Biological Activity

N-(cyclopropylmethyl)-2-(methylsulfanyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group and a methylsulfanyl substituent on an aniline backbone. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylsulfanyl group may enhance the compound's reactivity and binding affinity, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Compound | Relative Activity |

|---|---|---|---|

| HepG2 | 3.8 | Cabozantinib | 0.3 |

| MDA-MB-231 | 1.5 | Cabozantinib | 1.3 |

| HCT116 | 2.4 | Cabozantinib | 1.6 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl and methylsulfanyl groups can significantly affect biological activity. For example, varying the size and electronic properties of substituents on the aniline nitrogen has been shown to alter potency against cancer cell lines.

Table 2: SAR Findings

| Compound Variant | Substituent Type | IC50 (µM) |

|---|---|---|

| Original Compound | Cyclopropyl | 1.5 |

| Variant A | Isopropyl | 0.9 |

| Variant B | Methyl | 2.0 |

Case Study 1: In Vitro Evaluation

A study evaluated the antiproliferative effects of this compound on human cancer cell lines, including HepG2, MDA-MB-231, and HCT116. The results indicated that the compound effectively inhibited cell proliferation, particularly in MDA-MB-231 cells, suggesting a potential therapeutic application in breast cancer treatment.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.